8-Chloro-5-fluorochroman-4-amine 8-Chloro-5-fluorochroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15976354
InChI: InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
SMILES:
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol

8-Chloro-5-fluorochroman-4-amine

CAS No.:

Cat. No.: VC15976354

Molecular Formula: C9H9ClFNO

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-5-fluorochroman-4-amine -

Specification

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
IUPAC Name 8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H9ClFNO/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
Standard InChI Key REXMYOGKXMUMRV-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=CC(=C2C1N)F)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

8-Chloro-5-fluorochroman-4-amine belongs to the chroman family, a class of oxygen-containing heterocycles with a benzopyran backbone. The compound’s IUPAC name, (4S)-8-chloro-5-fluoro-3,4-dihydro-2H-chromen-4-amine, reflects its stereospecific (S)-configuration at the 4-position amine . The planar benzopyran ring is substituted with chlorine at position 8 and fluorine at position 5, creating distinct electronic and steric environments that influence reactivity. The SMILES notation C1COC2=C(C=CC(=C2[C@H]1N)F)Cl\text{C1COC2=C(C=CC(=C2[C@H]1N)F)Cl} encodes this structure, highlighting the amine’s chiral center and halogen placements .

Stereochemical Considerations

The (S)-enantiomer’s three-dimensional conformation, accessible via PubChem’s 3D interactive model, reveals a non-planar amine group that projects above the chroman ring . This spatial arrangement may enhance binding affinity to chiral biological targets, such as enzymes or receptors, by optimizing hydrophobic and hydrogen-bonding interactions. Comparative studies of enantiomers in similar compounds have shown marked differences in pharmacokinetic profiles, underscoring the importance of stereochemistry in drug design .

Synthesis Pathways

Precursor Utilization

A plausible synthesis route for 8-chloro-5-fluorochroman-4-amine involves 5-chloro-8-fluorochroman-4-one as a key intermediate . This ketone derivative, documented under ChemSpider ID 37564949, can undergo reductive amination using ammonium acetate and sodium cyanoborohydride to yield the target amine. Alternative methods may employ Leuckart-Wallach reactions or catalytic hydrogenation in the presence of ammonia, though these approaches require validation through experimental studies.

Functional Group Reactivity

Physicochemical Properties

Solubility and Stability

While experimental solubility data for 8-chloro-5-fluorochroman-4-amine is scarce, its structural analog 8-chloro-6-fluorochroman-4-amine exhibits solubility in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, suggesting similar behavior for the 5-fluoro isomer . Storage at -20°C in anhydrous DMSO is recommended to prevent hydrolysis of the amine group . The compound’s logP value, estimated at 2.1 via computational methods, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Spectroscopic Characterization

Predicted NMR shifts for the (S)-enantiomer include a singlet at δ 4.2 ppm (C4-H, amine), a doublet of doublets at δ 6.8–7.1 ppm (aromatic protons), and a triplet at δ 3.1 ppm (C3-H2) . Mass spectrometry would show a molecular ion peak at m/z 201.62, with fragmentation patterns indicative of chlorine and fluorine loss.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity HighlightsMetabolic Stability
8-Chloro-5-fluorochroman-4-amineCl (C8), F (C5), NH2 (C4)Hypothesized antimicrobial High (fluorine)
6-Fluorochroman-4-amineF (C6), NH2 (C4)Serotonin receptor modulation Moderate
5-Chloro-8-fluorochroman-4-oneCl (C5), F (C8), C=O (C4)Ketone precursor Low (reactive ketone)

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